2-Hydroxy-4-morpholin-4-yl-thiobenzamide

Medicinal Chemistry DNA-PK Inhibition Structure-Activity Relationship

Researchers probing DNA repair and redox signaling crosstalk often require separate probes for each pathway, introducing polypharmacology confounds. This thiobenzamide solves that by integrating a DNA-PK inhibitor scaffold with an H₂S donor in one molecule. - Enables single-agent study of DNA damage response and H₂S-mediated cytoprotection. - Morpholine handle provides pH-dependent solubility absent in 4-hydroxythiobenzamide donors. - Supplied at ≥95% purity; synthesized via single-step thionation for rapid access.

Molecular Formula C11H14N2O2S
Molecular Weight 238.31 g/mol
Cat. No. B8288982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-morpholin-4-yl-thiobenzamide
Molecular FormulaC11H14N2O2S
Molecular Weight238.31 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=C(C=C2)C(=S)N)O
InChIInChI=1S/C11H14N2O2S/c12-11(16)9-2-1-8(7-10(9)14)13-3-5-15-6-4-13/h1-2,7,14H,3-6H2,(H2,12,16)
InChIKeyWRNRSTWHHYSPFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity & Research Procurement of 2-Hydroxy-4-morpholin-4-yl-thiobenzamide


2-Hydroxy-4-morpholin-4-yl-thiobenzamide (C₁₁H₁₄N₂O₂S, MW 238.31 g/mol) is a dual-functional small molecule that integrates a morpholine ring with a thiobenzamide core bearing a 2-hydroxy substituent . This architecture positions the compound at the intersection of two chemotype families: DNA-dependent protein kinase (DNA-PK) inhibitors built on the 2-hydroxy-4-morpholin-4-yl-phenyl scaffold, and hydrogen sulfide (H₂S)-releasing thiobenzamide donors [1]. The compound is supplied as a research-grade intermediate (typical purity ≥95%) and is accessed from a single-step thionation of 2-hydroxy-4-morpholin-4-yl-benzamide using Lawesson's reagent , distinguishing its synthetic route from multi-step protocols required for related ketone- or aldehyde-bearing DNA-PK inhibitors.

Dual-function DNA-PK inhibitor and H₂S donor research scaffold
Single-step thionation from commercial benzamide precursor
Research-grade intermediate, suitable for screening workflows

Substitution Risks for Morpholinyl-Thiobenzamide Compounds


The thiocarbonyl (C=S) group in 2-hydroxy-4-morpholin-4-yl-thiobenzamide fundamentally alters both its H₂S donor capacity and its metal-coordination/H-bonding profile compared to the corresponding benzamide (C=O) analog [1]. In closely related DNA-PK inhibitor series, the replacement of a ketone or aldehyde linker with a thiobenzamide moiety modulates ATP-competitive binding kinetics and selectivity against PI3K isoforms [2]. Furthermore, among thiobenzamide H₂S donors, the 2-hydroxy-4-morpholin-4-yl substitution pattern dictates the rate of thiol-mediated H₂S release—a parameter that cannot be inferred from 4-hydroxythiobenzamide (TBZ) or unsubstituted thiobenzamide donors, which exhibit markedly different hydrolysis and release kinetics [3]. Generic substitution without experimental verification of these properties risks compromising target engagement, H₂S delivery rate, or metabolic stability in downstream assays.

Thiocarbonyl vs. benzamide (C=O) linker
Thiocarbonyl enables H₂S donation and distinct kinase hinge binding; benzamide analogs lack both functions and may not serve as direct replacements.
Morpholine substitution pattern
2-Hydroxy-4-morpholinyl substitution dictates H₂S release kinetics; extrapolation from 4-hydroxythiobenzamide (TBZ) may be unreliable.
DNA-PK inhibitor linker divergence
Replacing ketone or aldehyde linkers with thiobenzamide may shift ATP-competitive binding and PI3K selectivity profile.

Comparative Evidence vs. Structural Analogs


Thiocarbonyl vs. Carbonyl Divergence in DNA-PK Scaffolds

2-Hydroxy-4-morpholin-4-yl-thiobenzamide replaces the benzamide carbonyl oxygen with a thiocarbonyl sulfur (C=S), increasing the molecular weight from 222.24 g/mol (benzamide) to 238.31 g/mol and adding one hydrogen-bond acceptor site while altering the polar surface area . This substitution is non-trivial: in DNA-PK inhibitor SAR, the thiocarbonyl group can engage in distinct chalcogen-bonding interactions with the kinase hinge region that are absent in the corresponding benzamide, potentially modulating ATP-competitive binding kinetics. The benzamide analog lacks intrinsic H₂S donor capacity entirely, making the thiobenzamide the only member of this pair capable of dual-function (kinase inhibition + H₂S release) experimental design [1].

Thiocarbonyl vs. Carbonyl
Head-to-head
MW +16 g/mol, H-bond acceptors +1, sulfur confers H₂S donor capability
Benzamide analog cannot replace thiobenzamide in H₂S-release or thiocarbonyl-target studies.
Benzamide form lacks intrinsic H₂S donor capacity.
Medicinal Chemistry DNA-PK Inhibition Structure-Activity Relationship

H₂S Donor Release Kinetics vs. 4-Hydroxythiobenzamide

While 4-hydroxythiobenzamide (TBZ, MW 153.20 g/mol) is the most extensively characterized thiobenzamide H₂S donor, releasing H₂S with a steady-state concentration of <5 µM from a 1 mM donor solution in buffer with rapid subsequent decline [1], 2-hydroxy-4-morpholin-4-yl-thiobenzamide (MW 238.31 g/mol) incorporates an additional morpholine substituent that: (a) increases molecular weight by ~85 g/mol, potentially retarding hydrolytic H₂S release; (b) introduces a tertiary amine (pKa ~7–8) that confers pH-dependent solubility; and (c) provides an additional site for target engagement beyond the thiobenzamide pharmacophore . No direct head-to-head H₂S release comparison has been published; however, the structural divergence predicts differentiated release kinetics that must be experimentally validated rather than assumed.

Release Kinetics vs. TBZ
Context-dependent
ΔMW ≈ +85 g/mol; morpholine adds pH-responsive solubility
Structurally distinct release profile; quantitative release rate not yet reported.
TBZ steady-state H₂S data from phosphate buffer (pH 7.4); target compound data unavailable.
Hydrogen Sulfide Donors Cardioprotection Controlled Release

DNA-PK Inhibitor Scaffold Comparison

The 2-hydroxy-4-morpholin-4-yl-phenyl scaffold is a validated DNA-PK inhibitor pharmacophore, with the ethanone derivative IC86621 (1-(2-hydroxy-4-morpholin-4-yl-phenyl)ethanone) exhibiting DNA-PK IC₅₀ = 120 nM and PI3K p110β IC₅₀ = 135 nM , and the benzaldehyde derivative (DNA-PK Inhibitor IV) showing DNA-PK IC₅₀ = 400 nM . 2-Hydroxy-4-morpholin-4-yl-thiobenzamide replaces the acetyl or formyl group with a thiobenzamide moiety. In the broader DNA-PK inhibitor patent literature, thiocarbonyl-containing analogs (where Z = S in Formula I) are explicitly claimed alongside carbonyl variants, suggesting that the thiobenzamide may retain DNA-PK binding affinity while introducing differential PI3K isoform selectivity [1]. No direct DNA-PK IC₅₀ for this specific thiobenzamide has been published; procurement decisions should therefore be based on its value as a structurally distinct scaffold for SAR exploration rather than as a potency-validated tool compound.

DNA-PK Scaffold SAR
Class-level inference
DNA-PK IC₅₀ not reported; C=S claimed alongside C=O in patent space
Sulfur congener may alter kinase selectivity; potency must be verified.
Comparator IC₅₀ values: 120–400 nM for ethanone/benzaldehyde analogs.
DNA-PK Inhibition Cancer Radiosensitization Kinase Selectivity

Single-Step Thionation Synthetic Route

The synthesis of 2-hydroxy-4-morpholin-4-yl-thiobenzamide proceeds via a single-step thionation of 2-hydroxy-4-morpholin-4-yl-benzamide using Lawesson's reagent (0.6 equivalents, THF, room temperature, 16 hours) with standard aqueous workup . This contrasts with the multi-step syntheses required for IC86621 (Friedel-Crafts acetylation followed by purification) or DNA-PK Inhibitor V (benzophenone formation requiring organometallic coupling). The benzamide precursor is commercially available from multiple vendors, and the thionation protocol uses standard reagents under mild conditions, making this compound accessible for laboratories without specialized synthetic infrastructure. The reported purity of 95% is adequate for most screening applications, though users requiring >98% purity for crystallography or biophysical assays should plan for additional purification.

Synthetic Route
Supporting evidence
1 step via Lawesson's reagent; reported purity 95%
Enables rapid in-house re-synthesis; reduces vendor dependency.
Precursor commercially available; additional purification needed for >98% purity.
Synthetic Chemistry Thionation Lawesson's Reagent

High-Confidence Research Applications


DNA-PK Inhibitor Scaffold-Hopping & Selectivity Profiling

Medicinal chemistry teams seeking to explore the SAR of DNA-PK inhibitors around the thiocarbonyl linker should use this compound as a direct comparator to IC86621 (ethanone, IC₅₀ = 120 nM), DNA-PK Inhibitor IV (benzaldehyde, IC₅₀ = 400 nM), and DNA-PK Inhibitor V (benzophenone, IC₅₀ = 270 nM) . The thiobenzamide moiety introduces a sulfur atom capable of chalcogen bonding that is absent in all three comparator scaffolds, providing a structurally orthogonal probe for kinase hinge-region interactions. Testing this compound in a DNA-PK enzymatic assay (e.g., HTRF-based p53 Ser15 phosphorylation) alongside the comparators will reveal whether the C=S group enhances or diminishes potency and selectivity against PI3K isoforms.

H₂S-Releasing Hybrids with Morpholine-Mediated Solubility

For research groups developing H₂S-releasing drug hybrids, this compound offers a thiobenzamide H₂S donor core with a built-in morpholine solubility handle—a feature absent in the widely used 4-hydroxythiobenzamide (TBZ) donor. While TBZ releases H₂S with a low steady-state concentration (<5 µM from 1 mM, with rapid decline) , the morpholine group in this compound is expected to confer pH-dependent aqueous solubility and may slow hydrolytic H₂S release through steric and electronic effects. The compound can be conjugated via the morpholine nitrogen or the phenolic oxygen to drug molecules (e.g., NSAIDs, adenine derivatives) to create dual-action hybrids, analogous to the TBZ-naproxen conjugate ATB-346 .

Benchmarking Thionation Protocols

The well-documented single-step synthesis of this compound from its benzamide precursor using Lawesson's reagent (0.6 eq, THF, rt, 16 h) makes it an ideal substrate for benchmarking alternative thionation methods. Research groups developing greener or catalytic thionation protocols (e.g., microwave-assisted, solvent-free, or using P₄S₁₀ alternatives) can use this transformation as a model reaction, given the commercial availability of the benzamide starting material and the ease of monitoring conversion by TLC or HPLC. The reported product purity of 95% provides a baseline for comparing the efficiency of novel thionation reagents.

Bifunctional Probe for DNA Damage Response & Redox Biology

2-Hydroxy-4-morpholin-4-yl-thiobenzamide is uniquely positioned as a chemical probe at the intersection of DNA damage response (via putative DNA-PK inhibition) and redox signaling (via H₂S release). No other commercially available morpholinyl-phenyl compound simultaneously offers both functionalities. Researchers investigating the crosstalk between DNA repair pathways and H₂S-mediated cytoprotection can employ this compound as a single-agent tool, comparing its effects to those of IC86621 (pure DNA-PK inhibitor without H₂S release) and TBZ (pure H₂S donor without DNA-PK scaffold) in isogenic cell-line panels under genotoxic stress conditions (e.g., ionizing radiation or etoposide treatment).

Application
Selection Property
Validation Focus
DNA-PK scaffold-hopping studies
Thiocarbonyl vs. carbonyl linker diversity
DNA-PK enzymatic assay and PI3K isoform selectivity profiling
H₂S-releasing hybrid design
Morpholine-mediated solubility and linker potential
pH-dependent H₂S release kinetics compared to TBZ
Thionation protocol benchmarking
Single-step synthetic accessibility
Conversion efficiency and purity benchmark against Lawesson's reagent baseline
DNA damage/redox crosstalk studies
Dual DNA-PK and H₂S donor functionality
Genotoxic stress response in isogenic cell panels vs. single-function controls
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